2,4-Dichloro-3,5-dibromoanisole
CAS No.:
Cat. No.: VC17226045
Molecular Formula: C7H4Br2Cl2O
Molecular Weight: 334.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4Br2Cl2O |
|---|---|
| Molecular Weight | 334.82 g/mol |
| IUPAC Name | 1,3-dibromo-2,4-dichloro-5-methoxybenzene |
| Standard InChI | InChI=1S/C7H4Br2Cl2O/c1-12-4-2-3(8)6(10)5(9)7(4)11/h2H,1H3 |
| Standard InChI Key | ZINBPEIRRFSAMW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C(=C1Cl)Br)Cl)Br |
Introduction
2,4-Dichloro-3,5-dibromoanisole is a halogenated organic compound with the CAS number 174913-61-2. It is characterized by its molecular weight of 334.82 g/mol, although specific physical properties like density and boiling point are not readily available in the literature . This compound belongs to the broader class of anisoles, which are derivatives of phenol where a methoxy group is attached to the benzene ring.
Synthesis and Preparation
While specific synthesis methods for 2,4-Dichloro-3,5-dibromoanisole are not detailed in the available literature, the preparation of similar halogenated compounds often involves multi-step reactions starting from simpler aromatic precursors. These processes typically involve halogenation reactions, where chlorine and bromine are introduced into the aromatic ring under controlled conditions.
Analytical Techniques
For the analysis of halogenated compounds like 2,4-Dichloro-3,5-dibromoanisole, advanced chromatographic techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are typically employed. These methods allow for the identification and quantification of such compounds in complex mixtures .
Environmental and Safety Considerations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume